molecular formula C21H18N2O4S2 B2988711 (3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894669-07-9

(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2988711
CAS No.: 894669-07-9
M. Wt: 426.51
InChI Key: WAUDFOFVFAGSGS-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H18N2O4S2 and its molecular weight is 426.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the efficient synthesis of related benzothiazine and acrylamide compounds, indicating a broader interest in the chemical class to which our compound belongs. One study describes the synthesis of arylidenebenzothiazine compounds using Knoevenagel condensation, highlighting the chemical reactivity and potential for creating diverse derivatives with varied biological activities (Alves de Souza et al., 2010).

Potential Biological Activities

  • Biological Activities: A related study focused on the synthesis of novel biologically active benzothiazine derivatives, suggesting potential applications in antibacterial and antioxidant activities. The research underscores the compound's relevance in developing new therapeutics (Zia-ur-Rehman et al., 2009).
  • Antiproliferative Activities: Another area of exploration is the synthesis of arylidene-hydrazinyl-thiazole derivatives, evaluated for their antiproliferative activities on carcinoma cell lines. This indicates the potential of similar compounds for cancer research and therapy (Grozav et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the Maternal Embryonic Leucine Zipper Kinase (MELK) . MELK is a protein kinase that plays a crucial role in cell cycle progression, embryogenesis, and cancer.

Mode of Action

The compound interacts with MELK by binding to its active site, thereby inhibiting its kinase activity . This inhibition disrupts the normal function of MELK, leading to alterations in cell cycle progression and potentially inducing cell death in cancer cells.

Biochemical Pathways

The inhibition of MELK affects multiple biochemical pathways. Primarily, it disrupts the cell cycle, particularly the transition from G2 to M phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

The molecular effect of this compound’s action is the inhibition of MELK activity, leading to disruption of cell cycle progression . On a cellular level, this can result in cell cycle arrest and potentially induce apoptosis in cancer cells.

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(4-methoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-27-17-9-7-16(8-10-17)22-13-19-20(24)21-18(11-12-28-21)23(29(19,25)26)14-15-5-3-2-4-6-15/h2-13,22H,14H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUDFOFVFAGSGS-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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